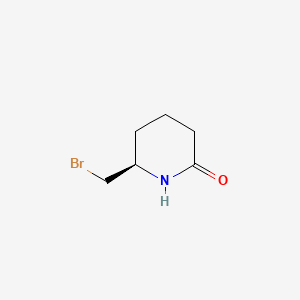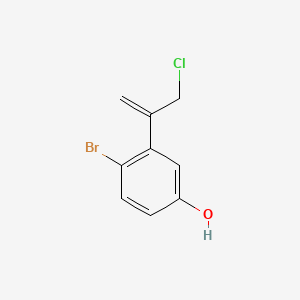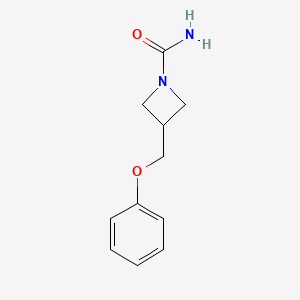
3-(Phenoxymethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenoxymethyl)azetidine-1-carboxamide is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability compared to other small ring systems like aziridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the [2+2] cycloaddition reactions to form the azetidine ring . The reaction conditions often require the use of metal catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of 3-(Phenoxymethyl)azetidine-1-carboxamide may involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenoxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Phenoxymethyl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Phenoxymethyl)azetidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxymethyl group can enhance binding affinity, while the azetidine ring provides structural rigidity. This combination allows the compound to effectively inhibit or modulate the activity of specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different functional groups.
Phenoxymethylazetidine: Lacks the carboxamide group, leading to different reactivity and applications.
Azetidine-1-carboxamide: Similar backbone but without the phenoxymethyl group.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(phenoxymethyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)13-6-9(7-13)8-15-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,12,14) |
InChI-Schlüssel |
QZBNXOPABGUEJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)N)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


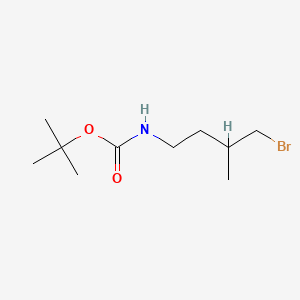
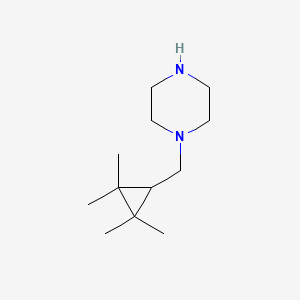

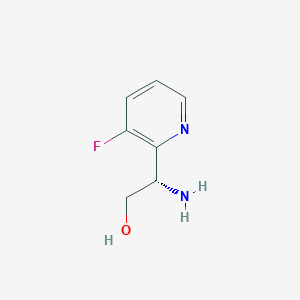
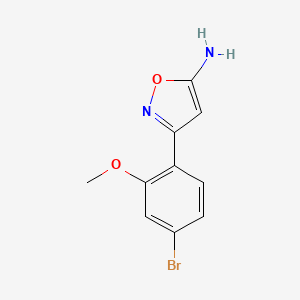
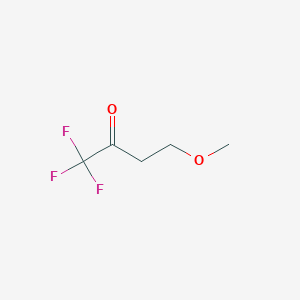
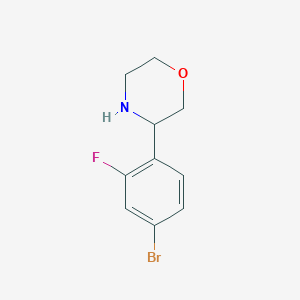
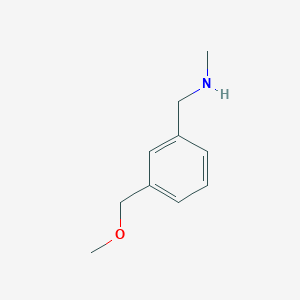

![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)

![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
